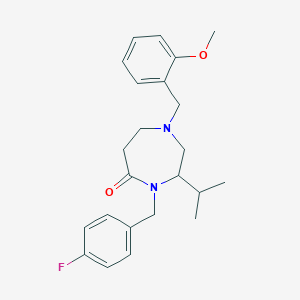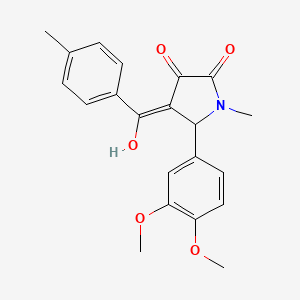![molecular formula C12H12N2O4S B5342682 3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5342682.png)
3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid, also known as MOTP, is a chemical compound that has been used in various scientific research studies. This compound has gained attention due to its potential therapeutic properties and its ability to modulate different biological processes.
科学的研究の応用
3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has been studied for its potential therapeutic properties in various scientific research studies. It has been reported to have anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid is not fully understood. However, it has been reported to modulate different biological processes such as the expression of pro-inflammatory cytokines, the activation of the NF-κB pathway, and the inhibition of the JAK/STAT pathway. This compound has also been reported to modulate the expression of different genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been reported to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
実験室実験の利点と制限
3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid has several advantages for lab experiments. It is easy to synthesize, stable, and has a high purity. This compound can also be easily modified to generate different analogs with potential therapeutic properties. However, the limitations of this compound include its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid. One direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases. Another direction is to study the effects of this compound on different biological processes such as autophagy and mitochondrial function. Moreover, the development of new analogs of this compound with improved properties and efficacy is also an important direction for future research.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential therapeutic properties in various scientific research studies. The synthesis of this compound has been optimized for high yield and purity, and it has been shown to modulate different biological processes. This compound has several advantages for lab experiments, but it also has limitations. There are several future directions for the study of this compound, including investigating its potential use in the treatment of neurodegenerative diseases and developing new analogs with improved properties and efficacy.
合成法
The synthesis of 3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid involves the reaction of 4-methoxybenzohydrazide with thioacetic acid, followed by the reaction with chloroacetic acid. The final product is obtained after the reaction with phosphorus oxychloride and sodium hydroxide. The synthesis of this compound has been reported in various scientific journals and has been optimized for high yield and purity.
特性
IUPAC Name |
3-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c1-17-9-4-2-8(3-5-9)11-13-14-12(18-11)19-7-6-10(15)16/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKUVLBCMYBUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{2-[3-methoxy-4-(1-naphthylmethoxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5342605.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]-2-methylbenzoate](/img/structure/B5342615.png)
![2-({2-bromo-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B5342623.png)
![N,N-diethyl-N'-methyl-N'-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2-ethanediamine](/img/structure/B5342637.png)
![N-{3-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5342644.png)

![1-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5342699.png)
![4-(4-hydroxy-3-methoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5342707.png)

![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5342711.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B5342712.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5342714.png)
![4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B5342715.png)